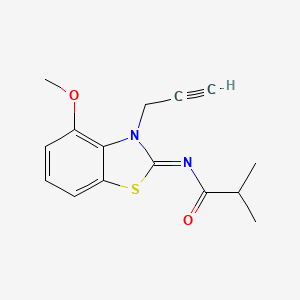

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

CAS No.: 868674-40-2

Cat. No.: VC7578633

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868674-40-2 |

|---|---|

| Molecular Formula | C15H16N2O2S |

| Molecular Weight | 288.37 |

| IUPAC Name | N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

| Standard InChI | InChI=1S/C15H16N2O2S/c1-5-9-17-13-11(19-4)7-6-8-12(13)20-15(17)16-14(18)10(2)3/h1,6-8,10H,9H2,2-4H3 |

| Standard InChI Key | OYIPKRHVDRPBPG-NXVVXOECSA-N |

| SMILES | CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C |

Introduction

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry and agricultural science. The specific structural attributes of this compound, including the presence of a methoxy group, a prop-2-ynyl group, and a benzothiazole ring, contribute to its classification as a bioactive molecule.

Synthesis

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide typically involves multi-step organic reactions. A common approach includes:

-

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

-

Introduction of the Prop-2-yn-1-yl Group: This is typically done via a nucleophilic substitution reaction using propargyl bromide.

-

Methoxy Substitution: The methoxy group can be introduced through a methylation reaction using methyl iodide.

-

Formation of the 2-Methylpropanamide Moiety: The final step involves the reaction of the benzothiazole derivative with 2-methylpropanoyl chloride or an equivalent reagent.

Biological Activity and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume